PTH-valine

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

PTH-valine, also known as Phenylthiohydantoin-valine, primarily targets the parathyroid hormone receptor (PTHR1) . PTHR1 is a seven transmembrane domain-containing, G protein-coupled receptor (GPCR) that mediates the actions of PTH in bone and kidney cells .

Mode of Action

This compound interacts with PTHR1 via a “two-site” mechanism . The C-terminal portion of the bioactive PTH peptide interacts with the amino-terminal extracellular domain (ECD) of the PTHR1 to establish binding affinity. The N-terminal portion of the ligand interacts with the transmembrane domain (TMD) region of the receptor to induce receptor activation and signal transduction .

Biochemical Pathways

The activated PTHR1 couples strongly to the cAMP/PKA signaling pathway, but can also couple to other pathways, including the PLC/IP3/PKC and ERK-1/2 pathways . The agonist-bound PTHR1 couples efficiently to several signal transduction pathways, including the cAMP/PKA and PLC/IP3/PKC pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 23432 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the fine regulation of serum calcium concentration on a minute-to-minute basis . This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney . The phosphate mobilized from bone is excreted into the urine by means of the hormone’s influence on renal phosphate handling .

Biochemische Analyse

Biochemical Properties

The interactions between valine and other branched-chain amino acids or aromatic amino acids are complex .

Cellular Effects

It’s also known that valine can influence cell function by minimizing the production of mitochondrial reactive oxygen species and maintaining oxidative phosphorylation and ATP rate during oxidative stress .

Molecular Mechanism

The parathyroid hormone (PTH) receptor type 1, a G protein-coupled receptor (GPCR), transmits signals to two hormone systems—PTH, endocrine and homeostatic, and PTH-related peptide (PTHrP), paracrine—to regulate different biological processes .

Temporal Effects in Laboratory Settings

At 4°C, PTH was more stable in EDTA plasma (at least 72 h) than serum (at least 24 h) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PTH-valine can be synthesized through the Edman degradation process, which is a method used to sequence amino acids in a peptide . This process involves the reaction of phenyl isothiocyanate with the amino group of the terminal amino acid in a peptide, forming a phenylthiocarbamoyl derivative. This derivative is then cleaved to yield the PTH-amino acid .

Industrial Production Methods

In industrial settings, the production of this compound involves high-performance liquid chromatography (HPLC) for the separation and identification of the compound . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

PTH-valine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its application in different fields.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as performic acid can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cysteic acid .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Bone Health and Osteoporosis Treatment

PTH is well-known for its role in calcium metabolism and bone remodeling. PTH-valine has been studied for its potential therapeutic effects on osteoporosis. Research indicates that PTH analogs can stimulate bone formation and increase bone density. For instance, a study highlighted the effectiveness of PTH in increasing osteoblast activity, leading to enhanced bone formation in osteoporotic models .

Case Study:

- Subject: Postmenopausal women with osteoporosis.

- Findings: Administration of this compound resulted in a significant increase in bone mineral density (BMD) compared to control groups.

1.2 Therapeutic Peptides

The development of therapeutic peptides has expanded with the incorporation of amino acids like valine into peptide structures. This compound can enhance the stability and efficacy of therapeutic peptides, improving their pharmacokinetic properties. Recent advancements in peptide drug design have focused on overcoming challenges associated with membrane permeability and stability, making this compound a promising candidate for drug development .

Agricultural Applications

2.1 Plant Growth Regulation

Recent studies have shown that valine can influence plant growth positively by regulating key metabolic pathways. For example, valine treatment has been found to enhance root growth and fruit quality in peach trees without adversely affecting shoot growth .

Data Table: Effects of Valine on Peach Trees

| Treatment | Fruit Weight Increase (%) | Soluble Sugar Content Increase (%) | Impact on Shoot Growth |

|---|---|---|---|

| Control | - | - | Normal |

| Valine Treatment | 14.9 | 10.8 | Inhibited |

| Paclobutrazol | -5 | - | Normal |

Biochemical Research

3.1 Protein-Protein Interactions

this compound can be utilized in research focused on protein-protein interactions (PPIs). The rational design of peptides based on known PPIs has opened new avenues for drug discovery. By modifying PTH with valine, researchers can create peptide modulators that specifically target PPIs involved in various diseases .

Case Study:

- Research Focus: Targeting TGF-β1 interactions using this compound derivatives.

- Outcome: Enhanced binding affinity and specificity compared to standard peptides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- PTH-DL-Lysine

- PTH-DL-Proline

- PTH-DL-Glutamic acid

- PTH-DL-Serine

Uniqueness

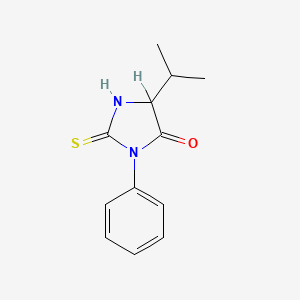

PTH-valine is unique due to its specific structure and the presence of the isopropyl group, which distinguishes it from other PTH-amino acids . This unique structure contributes to its specific reactivity and applications in various fields.

Biologische Aktivität

PTH-valine, a synthetic analog of parathyroid hormone (PTH), has garnered attention for its biological activity and potential therapeutic applications. This article delves into the various facets of this compound, including its mechanisms of action, biological effects, and relevant research findings.

Overview of this compound

PTH is a key regulator of calcium and phosphorus homeostasis in the body, primarily affecting bone metabolism and renal function. The addition of valine, an essential branched-chain amino acid, to the PTH structure aims to enhance its stability and biological activity. Research has shown that modifications in the PTH sequence can significantly influence its receptor binding and subsequent signaling pathways.

PTH and its analogs, including this compound, exert their effects primarily through binding to the PTH1 receptor (PTH1R). This interaction activates several intracellular signaling cascades:

- cAMP Pathway : Activation of adenylate cyclase leads to increased intracellular cAMP levels, promoting osteoblast proliferation and differentiation.

- PKA Pathway : Protein kinase A (PKA) is activated, which mediates both anabolic (bone formation) and catabolic (bone resorption) effects.

- RANK-RANKL System : PTH stimulates osteoblasts to produce RANKL, which promotes osteoclastogenesis, enhancing bone resorption.

Biological Effects

The biological effects of this compound have been explored in various studies:

- Bone Metabolism : this compound has been shown to stimulate bone formation while simultaneously increasing bone resorption. This dual action is crucial for maintaining bone density and strength.

- Renal Function : It enhances renal tubular reabsorption of calcium, reducing urinary calcium excretion, which is beneficial in conditions like osteoporosis.

- Neuroprotective Effects : Recent studies suggest potential neuroprotective roles for PTH analogs in cognitive functions and neuroinflammation modulation .

Case Studies

A notable study involved the administration of PTH 1-34 (a well-known PTH analog) in a mouse model of Alzheimer’s disease. The results indicated significant improvements in memory and learning capabilities in treated mice compared to controls, suggesting that PTH may have neuroprotective properties beyond its metabolic functions .

Data Tables

Eigenschaften

IUPAC Name |

3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIKHJHSVLQGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952103 | |

| Record name | 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4333-20-4, 29635-81-2 | |

| Record name | 5-(1-Methylethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029635812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-(1-methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.